molecular formula C11H8ClN3O B11947423 4-chloro-N-pyrazin-2-ylbenzamide CAS No. 91182-98-8

4-chloro-N-pyrazin-2-ylbenzamide

Katalognummer: B11947423
CAS-Nummer: 91182-98-8
Molekulargewicht: 233.65 g/mol
InChI-Schlüssel: LWTIAYDDQRFEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-pyrazin-2-ylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with a chlorine atom at the 4-position and a pyrazin-2-yl group at the nitrogen atom. Its molecular formula is C11H8ClN3O, and it has a molecular weight of 233.66 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-pyrazin-2-ylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-pyrazin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-chloro-N-pyrazin-2-ylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chloro-N-pyrazin-2-ylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-N-pyrazin-2-ylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorine atom and a pyrazin-2-yl group makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

91182-98-8

Molekularformel

C11H8ClN3O

Molekulargewicht

233.65 g/mol

IUPAC-Name

4-chloro-N-pyrazin-2-ylbenzamide

InChI

InChI=1S/C11H8ClN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16)

InChI-Schlüssel

LWTIAYDDQRFEMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)Cl

Löslichkeit

34.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.